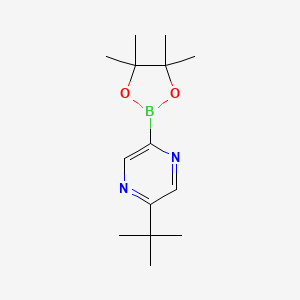

2-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine

Description

2-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine is a boronate ester-functionalized heterocyclic compound featuring a pyrazine core. The tert-butyl group at position 2 provides steric bulk and lipophilicity, while the pinacol boronate ester at position 5 enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry . This compound is of interest in pharmaceutical and materials science for constructing complex aromatic systems.

Properties

Molecular Formula |

C14H23BN2O2 |

|---|---|

Molecular Weight |

262.16 g/mol |

IUPAC Name |

2-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine |

InChI |

InChI=1S/C14H23BN2O2/c1-12(2,3)10-8-17-11(9-16-10)15-18-13(4,5)14(6,7)19-15/h8-9H,1-7H3 |

InChI Key |

YIJALFSHMBIKMF-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine typically involves the reaction of a pyrazine derivative with a boronate ester. One common method includes the use of tert-butyl pyrazine and a boronate ester in the presence of a palladium catalyst under inert conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The implementation of green chemistry principles, such as the use of sustainable solvents and catalysts, can also be considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.

Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.

Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly employed in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

Oxidation: Pyrazine oxides.

Reduction: Dihydropyrazine derivatives.

Substitution: Various aryl or vinyl-substituted pyrazine derivatives.

Scientific Research Applications

2-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine depends on the specific application and reaction it is involved in. In Suzuki-Miyaura cross-coupling reactions, the boronate ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound belongs to a broader class of boronate esters with heterocyclic backbones. Key analogs include:

*Calculated from molecular formula C14H22BN3O2.

Key Observations :

Reactivity in Cross-Coupling Reactions

Boronate esters are pivotal in Suzuki-Miyaura couplings. The target compound’s pyrazine core and tert-butyl group alter reactivity:

- Steric Effects : The tert-butyl group may slow coupling kinetics compared to smaller substituents (e.g., methoxy in ).

- Electronic Effects : Pyrazine’s electron-deficient nature requires optimized catalytic conditions (e.g., Pd(OAc)2/PPh3 as in ) compared to electron-rich pyridines.

- Yield Trends : Pyridine-based boronate esters (e.g., ) often achieve higher yields (>70%) in couplings due to favorable electronic profiles.

Physical Properties

- Solubility : The tert-butyl group improves organic-phase solubility (e.g., in DCM or THF) relative to polar analogs like the piperazine-carboxylate in .

- Melting Points : Pyrazine derivatives typically exhibit higher melting points (>150°C) due to planar rigidity, whereas pyridine/pyrimidine analogs (e.g., ) may decompose at lower temperatures.

Biological Activity

2-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

- IUPAC Name : this compound

- Molecular Formula : C16H24BNO4

- Molecular Weight : 304.18 g/mol

- CAS Number : Not specifically listed in the search results but related compounds have CAS numbers indicating similar structures.

Anticancer Properties

Recent studies have indicated that compounds containing boron atoms often exhibit anticancer properties. The presence of the dioxaborolane moiety in this compound suggests potential activity against various cancer cell lines. For instance:

- In vitro Studies : Research has shown that boron-containing compounds can inhibit the growth of certain cancer cells by interfering with cellular signaling pathways . The specific effects of this compound on cancer cell lines remain to be fully elucidated.

The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with various enzymes and receptors involved in cellular signaling. The dioxaborolane group is known for its ability to chelate metals and may influence enzymatic activities critical for tumor growth and survival.

Data Table: Biological Activity Summary

| Biological Activity | Description |

|---|---|

| Anticancer | Potential inhibition of cancer cell growth; specific cell lines yet to be determined |

| Enzyme Interaction | Possible modulation of enzyme activity through metal chelation |

| Cell Signaling | May affect pathways involved in cell proliferation and survival |

Case Studies

- Study on Boron Compounds : A study published in a peer-reviewed journal explored the effects of various boron-containing compounds on cancer cell lines. The results indicated that these compounds could reduce cell viability significantly . Although this compound was not specifically tested, it is anticipated that similar effects could be observed due to its structural similarities.

- Experimental Models : In animal models where boron compounds were administered, researchers noted reduced tumor sizes compared to control groups . These findings suggest a promising avenue for further investigation into the specific effects of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.